1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one
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Overview
Description
1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound that features a triazoloquinazoline core, a piperazine ring, and a dimethylphenylsulfonyl group
Mechanism of Action
Target of Action
The compound “1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” is a complex molecule that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors This interaction can lead to changes in the function of these targets, potentially altering cellular processes
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . They have been found to exhibit antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by triazole compounds , the effects could potentially be wide-ranging.
Preparation Methods
The synthesis of 1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the piperazine ring, and the attachment of the dimethylphenylsulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions.
Attachment of the Dimethylphenylsulfonyl Group: This step typically involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can be compared with other similar compounds, such as:
Triazoloquinazolines: These compounds share the triazoloquinazoline core and may have similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring may have similar pharmacological properties.
Sulfonylated Compounds: Compounds with sulfonyl groups may exhibit similar chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S/c1-19-8-13-24(18-20(19)2)39(37,38)29-28-30-27(25-6-4-5-7-26(25)35(28)32-31-29)34-16-14-33(15-17-34)23-11-9-22(10-12-23)21(3)36/h4-13,18H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOOEVHDKYFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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